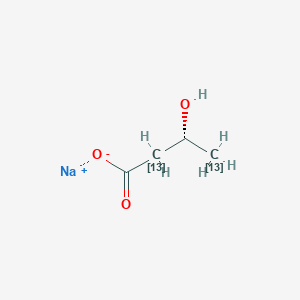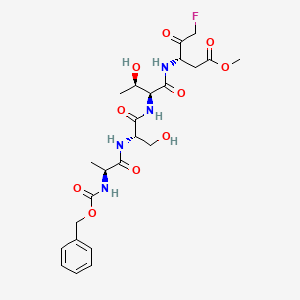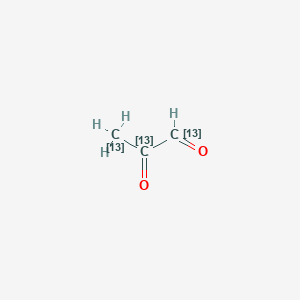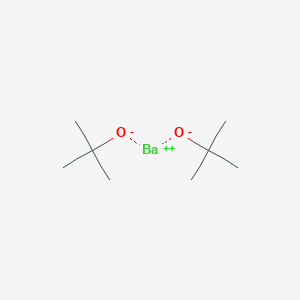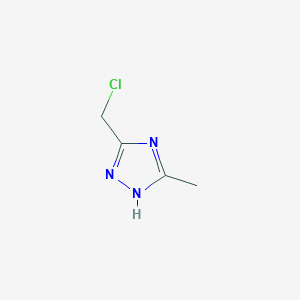
3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole est un composé organique appartenant à la classe des triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote. Ce composé particulier se caractérise par la présence d'un groupe chlorométhyle et d'un groupe méthyle liés au cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 3-amino-5-méthyl-1,2,4-triazole avec du formaldéhyde et de l'acide chlorhydrique. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite chloré pour donner le produit désiré.
Méthodes de production industrielle
Dans les milieux industriels, la production du 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole peut impliquer des procédés discontinus ou continus à grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés du produit. L'utilisation de catalyseurs et de solvants spécifiques peut améliorer l'efficacité de la synthèse. Le produit final est généralement purifié par cristallisation ou distillation.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole subit diverses réactions chimiques, notamment:
Réactions de substitution: Le groupe chlorométhyle peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcools.
Réactions d'oxydation: Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés.
Réactions de réduction: La réduction peut conduire à la formation de différents dérivés triazoliques réduits.
Réactifs et conditions courants
Substitution: Des réactifs comme l'azoture de sodium, le thiocyanate de potassium ou les amines primaires sont couramment utilisés dans des conditions douces à modérées.
Oxydation: Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.
Réduction: Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par des amines peut produire des dérivés aminométhyles, tandis que l'oxydation peut produire des oxydes de triazole.
Applications de la recherche scientifique
Le 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et antifongiques.
Médecine: Il sert de brique de construction pour le développement de nouveaux médicaments et agents thérapeutiques.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe chlorométhyle peut réagir avec des sites nucléophiles dans les molécules biologiques, conduisant à la formation de liaisons covalentes. Cette interaction peut perturber les processus cellulaires normaux et exercer divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes and exert various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Chlorométhyl)-1,2,4-triazole: Il ne possède pas le groupe méthyle en position 5.
5-Méthyl-1,2,4-triazole: Il ne possède pas le groupe chlorométhyle.
1,2,4-Triazole: Le composé parent sans aucun substituant.
Unicité
Le 3-(chlorométhyl)-5-méthyl-4H-1,2,4-triazole est unique en raison de la présence à la fois du groupe chlorométhyle et du groupe méthyle, qui confèrent une réactivité chimique distincte et des applications potentielles. La combinaison de ces groupes fonctionnels permet des modifications et des interactions polyvalentes, le rendant précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
3-(chloromethyl)-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(2-5)8-7-3/h2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMNXHIONXLAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
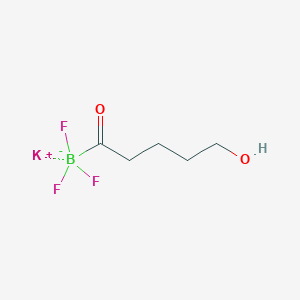
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
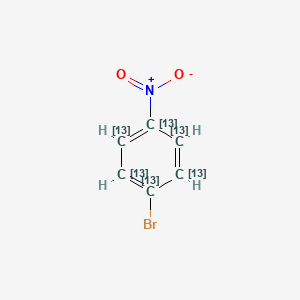
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
